molecular formula C11H14O3 B6142328 methyl 2-(3-methylphenoxy)propanoate CAS No. 125095-33-2

methyl 2-(3-methylphenoxy)propanoate

Cat. No.: B6142328
CAS No.: 125095-33-2
M. Wt: 194.23 g/mol
InChI Key: RDXKFALESKJSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methylphenoxy)propanoate is an ester derivative featuring a 3-methylphenoxy substituent attached to a propanoate backbone. This compound is structurally characterized by its methyl ester group and a meta-substituted methylphenyl ether moiety.

Properties

IUPAC Name

methyl 2-(3-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-4-6-10(7-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKFALESKJSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560878
Record name Methyl 2-(3-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133867-00-2
Record name Methyl 2-(3-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-methylphenoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-methylphenoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(3-Benzoylphenyl)propanoate

Structural Differences :

  • Substituent: A benzoyl group replaces the 3-methylphenoxy moiety.
  • Functional Group : Retains the methyl ester.

Key Findings :

  • Activity: This compound demonstrated superior prodrug activity compared to benzoylphenyl propanoate and propyl 2-(3-benzoylphenyl)propanoate in ketoprofen prodrug studies. Enhanced lipophilicity from the benzoyl group likely improves membrane permeability, contributing to its efficacy .
  • Metabolism : The benzoyl group may slow ester hydrolysis, prolonging systemic exposure.

3-(2-Methoxyphenyl)propanoic Acid

Structural Differences :

  • Substituent: A 2-methoxyphenyl group replaces the 3-methylphenoxy moiety.
  • Functional Group : Carboxylic acid instead of an ester.

Key Findings :

  • Physical Properties : Melting point = 125–127°C; purity >98% (HPLC) .
  • Applications : Used in synthetic chemistry for building blocks or intermediates.

Comparison with Target Compound :

  • The carboxylic acid form reduces lipophilicity, limiting membrane permeability.
  • Methoxy (electron-donating) vs. methylphenoxy (sterically hindered) substituents influence electronic and steric profiles, affecting reactivity and solubility.

Methyl 2-(3-Chloro-4-(1-Oxoisoindolin-2-yl)phenyl)propanoate [33h]

Structural Differences :

  • Substituent: A 3-chloro-4-(1-oxoisoindolin-2-yl)phenyl group replaces the 3-methylphenoxy moiety.
  • Functional Group : Retains the methyl ester.

Key Findings :

  • Role in Synthesis : Acts as an intermediate in late-stage C(sp³)–H functionalization, enabling modifications like hydroxylation or amination .

Comparison with Target Compound :

    Biological Activity

    Methyl 2-(3-methylphenoxy)propanoate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and comparative data.

    This compound is characterized by its ester functional group and a phenoxy moiety. Its molecular formula is C12_{12}H14_{14}O3_3, with a molecular weight of approximately 206.24 g/mol. The compound's structure can be represented as follows:

    Methyl 2 3 methylphenoxy propanoate\text{Methyl 2 3 methylphenoxy propanoate}

    Antimicrobial Properties

    Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for common pathogens:

    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

    These findings suggest that the compound could be a candidate for further development in antimicrobial therapies.

    Anti-inflammatory Effects

    In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). Results indicated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting a potential mechanism for its anti-inflammatory activity.

    The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators .

    Case Studies

    Several case studies have explored the biological activity of this compound:

    • In Vivo Studies : Animal models treated with the compound showed reduced inflammation markers in tissues subjected to inflammatory stimuli. The treatment group exhibited lower levels of edema compared to controls.
    • Cell Line Experiments : In vitro studies using human cell lines demonstrated that treatment with this compound resulted in decreased cell proliferation in cancerous cells, indicating potential anticancer properties.

    Comparative Analysis with Similar Compounds

    To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

    CompoundAntimicrobial ActivityAnti-inflammatory Activity
    This compoundYesYes
    Methyl 2-(4-chloro-3-methylphenoxy)propanoateModerateYes
    Methyl 2-(3-methylphenoxy)butanoateLowModerate

    The presence of specific substituents on the phenoxy ring significantly influences both the solubility and biological activity of these compounds.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.